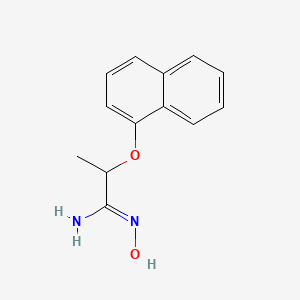
Naprodoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naprodoxime is a chemical compound known for its pharmacological activities. It is an amidoxime derivative of (2-oxopyrrolidino)alkanoic acids, which are known for their nootropic and psychotropic properties . This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naprodoxime involves the alkylation of sodium salts of pyrrolidones with nitriles of α-halocarboxylic acids, followed by conversion to amidoximes using hydroxylamine hydrochloride in the presence of sodium ethoxide . The reaction conditions typically include:
Alkylation: Conducted in an inert atmosphere, often using solvents like dioxane.
Conversion to Amidoximes: Performed at room temperature with hydroxylamine hydrochloride and sodium ethoxide.
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the compound. The production process involves stringent quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Naprodoxime undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the amidoxime group.
Substitution: Substitution reactions can occur at the amidoxime group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Typically involves halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Forms oxadiazole derivatives.
Reduction: Produces reduced amidoxime derivatives.
Substitution: Yields substituted pyrrolidine or amidoxime derivatives.
Scientific Research Applications
Naprodoxime has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Naprodoxime involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving acetylcholine and glutamate . This modulation enhances cognitive functions and provides neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Trizoxime: Another amidoxime derivative with similar nootropic properties.
Piracetam: A well-known nootropic agent with a different chemical structure but similar cognitive-enhancing effects.
Etiracetam: A derivative of piracetam with enhanced potency.
Uniqueness of Naprodoxime
This compound is unique due to its specific structural features, such as the presence of a phenyl substituent at the 4-position of the pyrrolidine ring and the amidoxime group. These structural elements contribute to its distinct pharmacological profile and therapeutic potential .
Properties
CAS No. |
792136-33-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-1-yloxypropanimidamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(14)15-16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3,(H2,14,15) |
InChI Key |
KLWGWDOTUDKLKT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


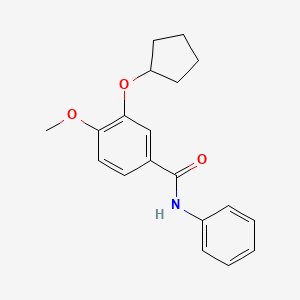
![3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780795.png)

![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)
![3-Benzyl-8-methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780817.png)
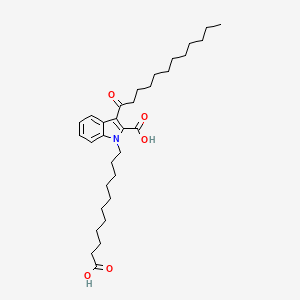
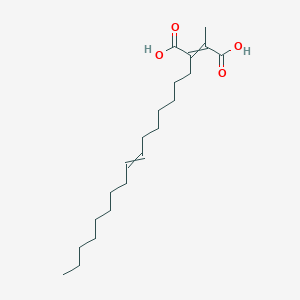

![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
![2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)
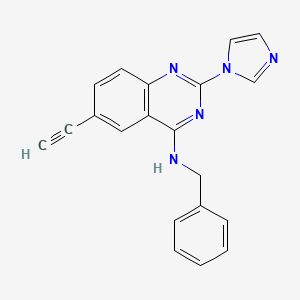
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)
![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)
